molecular formula C8H5F5O B7865473 2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol

2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B7865473
M. Wt: 212.12 g/mol
InChI Key: RSGKVSXJCHRZMA-UHFFFAOYSA-N
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Patent
US08680290B2

Procedure details

Caesium fluoride (32 mg, 2.1 mmol) was added to a mixture of 2,6-difluoro-benzaldehyde (2 ml, 18.2 mmol) and trimethyl(trifluoromethyl)silane (2 ml, 19.6 mmol) in THF (30 ml) at room temperature. The suspension was stirred at room temperature for 6 hours and stored at room temperature 18 hours. A mixture of concentrated hydrochloric acid (3 ml) in water (7 ml) was added and the solution was stirred at room temperature for 4 hours. The mixture was concentrated to give the product (3.4 g, 87% yield) which was used without further purification.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[F:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:5]=1[CH:6]=[O:7].C[Si](C)(C)[C:15]([F:18])([F:17])[F:16].Cl>C1COCC1.O>[F:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:5]=1[CH:6]([OH:7])[C:15]([F:18])([F:17])[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
2 mL
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)F
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored at room temperature 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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